1,1-Cyclohexanedimethanol

説明

Contextualization within Cyclohexanedimethanol Isomers and Diol Chemistry

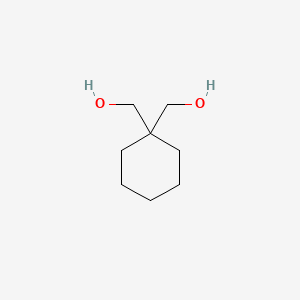

1,1-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. nih.gov It belongs to the family of cyclohexanedimethanol (CHDM) isomers, which are diols characterized by a cyclohexane (B81311) ring substituted with two hydroxymethyl (-CH₂OH) groups. wikipedia.org The key distinction between the isomers lies in the substitution pattern on the cyclohexane ring.

The defining feature of this compound is its geminal diol structure, where both hydroxymethyl groups are attached to the same carbon atom of the cyclohexane ring. nih.gov This is in stark contrast to its more commonly researched positional isomers: 1,2-, 1,3-, and 1,4-cyclohexanedimethanol (B133615), where the functional groups are attached to different carbon atoms. This structural uniqueness, particularly the steric crowding of the geminal groups, is fundamental to its distinct chemical properties and reactivity compared to its isomers. Most geminal diols are considered unstable, often existing in a hydration equilibrium with the corresponding ketone or aldehyde. wikipedia.org

| Isomer Name | Structure | CAS Number | Key Structural Feature |

|---|---|---|---|

| This compound |  | 2658-60-8 nih.gov | Geminal (gem-diol); groups on C1 |

| cis-1,2-Bis(hydroxymethyl)cyclohexane |  | 15753-39-6 | Vicinal; groups on adjacent carbons (C1, C2) |

| 1,3-Cyclohexanedimethanol |  | 3973-16-8 | Groups on C1 and C3 |

| 1,4-Cyclohexanedimethanol |  | 105-08-8 wikipedia.org | Groups on C1 and C4 |

Academic Significance and Research Trajectory of Cycloaliphatic Diols

The academic and industrial interest in cycloaliphatic diols is overwhelmingly focused on the 1,4- and 1,3-isomers of CHDM. wikipedia.orgatamankimya.com These diols serve as crucial co-monomers in the synthesis of various polyesters, polyurethanes, and coatings. atamankimya.com The incorporation of the bulky, rigid cyclohexane ring into a polymer backbone imparts several desirable properties, including enhanced thermal stability, mechanical strength, clarity, and resistance to solvents and weathering. wikipedia.orgatamankimya.comnih.gov

A prime example of their significance is the production of glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG), where 1,4-CHDM is copolymerized with ethylene (B1197577) glycol and terephthalic acid. wikipedia.org The inclusion of the 1,4-CHDM unit disrupts the crystallinity that would be present in standard PET, resulting in a clearer, more impact-resistant, and processable polymer. wikipedia.org Another important polymer, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), is a high-melting crystalline polyester (B1180765) made from 1,4-CHDM and terephthalic acid, known for superior chemical resistance and thermal properties compared to PET. mdpi.com The stereochemistry of the 1,4-CHDM monomer, specifically the ratio of its cis and trans isomers, is a critical parameter that researchers manipulate to fine-tune the final properties of the resulting polyesters. mdpi.comdoi.org The well-documented success and versatile applications of these diols have driven extensive research into their synthesis, polymerization, and structure-property relationships for decades. nih.govacs.org

Current State of Research and Key Challenges in this compound Studies

In stark contrast to its isomers, dedicated academic research on this compound is exceptionally limited. While the compound is cataloged and its basic properties have been computationally predicted, experimental studies on its synthesis, reactivity, and potential applications are scarce in published literature. nih.gov The primary focus of academic inquiry has been on isomers that are readily synthesized and commercially viable, leaving the 1,1-isomer largely unexplored. The study of this compound is defined more by its challenges than by its findings.

Key Challenges:

Synthesis: Industrial production of 1,4-CHDM is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT). wikipedia.org Similar well-established routes for 1,1-CHDM are not documented. A logical synthetic pathway would be the reduction of 1,1-cyclohexanedicarboxylic acid or its corresponding esters. However, literature detailing this specific transformation is not prominent, unlike methods for its isomers. google.com

Chemical Stability: As a geminal diol, this compound is subject to the chemical principles governing this functional group. Gem-diols often exist in a reversible equilibrium with their corresponding aldehyde or ketone and a molecule of water. wikipedia.orgmasterorganicchemistry.com This suggests that 1,1-CHDM could be prone to dehydration to form 1-cyclohexanecarbaldehyde, which could complicate its purification, storage, and use as a stable monomer in polymerization reactions that often require high temperatures.

Steric Hindrance: The placement of two hydroxymethyl groups on the same carbon atom creates significant steric congestion. This "jacketing" effect would likely hinder the ability of the hydroxyl groups to participate in reactions such as esterification or urethane (B1682113) formation, which are fundamental to polymer synthesis. vt.eduexpresspolymlett.com This steric hindrance could lead to low reactivity and difficulty in achieving high molecular weight polymers, making it a less attractive monomer compared to the 1,3- and 1,4- isomers, whose functional groups are more sterically accessible.

Interdisciplinary Research Perspectives Involving this compound

Despite the challenges, the unique structure of this compound presents potential avenues for specialized, interdisciplinary research, should its synthesis and stability be overcome.

Specialty Polymer Science: If 1,1-CHDM could be successfully incorporated into a polymer, its geminal substitution pattern would enforce a unique and rigid conformation on the polymer backbone. This could be exploited to create polymers with novel chain packing behavior, potentially leading to materials with distinct thermal or mechanical properties not achievable with other isomers. It could serve as a tool to study the fundamental effects of monomer architecture on polymer physics.

Organic Synthesis and Medicinal Chemistry: The compound could serve as a valuable precursor for the synthesis of other 1,1-disubstituted cyclohexane derivatives. Such motifs are of interest in medicinal chemistry and materials science. nih.gov For example, the diol could be a starting point for creating specialized ligands for coordination chemistry or for building complex molecular architectures where a quaternary carbon center on a cyclohexane ring is desired.

Computational Chemistry: Given the lack of experimental data, this compound is a prime candidate for theoretical and computational studies. Such research could predict its reactivity in polymerization, model the properties of hypothetical polymers containing this monomer, and explore its conformational landscape, providing a theoretical foundation to guide future experimental work.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQHILJRHBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949427 | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2658-60-8 | |

| Record name | 1,1-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,1 Cyclohexanedimethanol

Established Synthetic Routes and Chemical Transformations of Cyclohexanedimethanols

The traditional and most common method for synthesizing 1,4-Cyclohexanedimethanol (B133615) involves the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). wikipedia.orgmdpi.comatamanchemicals.com

The industrial synthesis of 1,4-Cyclohexanedimethanol (CHDM) is predominantly a two-step process involving the hydrogenation of dimethyl terephthalate (DMT). mdpi.comatamanchemicals.com The initial step is the conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD). wikipedia.orgmdpi.com This is followed by the further hydrogenation of DMCD to yield CHDM. wikipedia.org

Commonly, a copper chromite catalyst is utilized in industrial settings. wikipedia.orgatamanchemicals.com Another approach involves the hydrogenation of diethyl 1,4-cyclohexanedicarboxylate in a slurry phase reactor with a copper chromite catalyst, which has been reported to yield 77.5% of 1,4-cyclohexanedimethanol. google.com The choice of catalyst, such as a supported palladium catalyst, plays a crucial role in the process. mdpi.comchemicalbook.com Ruthenium-supported catalysts are also employed for the nuclear hydrogenation of dialkyl esters of aromatic dicarboxylic acids to produce the corresponding alkyl ester of cyclohexanedicarboxylic acid. google.com

The reaction can also be performed in the vapor phase, for instance, using a reduced copper oxide/zinc oxide catalyst. google.com A process for producing 1,4-cyclohexanedimethanol involves a two-stage hydrogenation of dimethyl terephthalate, first with a palladium catalyst and then a copper chromite catalyst in the liquid phase. google.com

Optimizing the synthesis of cyclohexanedimethanol involves careful control of reaction conditions to maximize yield and achieve the desired isomer ratio. In the industrial production of 1,4-Cyclohexanedimethanol (CHDM), the cis/trans isomer ratio is a critical parameter influenced by the catalyst and reaction conditions. wikipedia.orgchemicalbook.com A typical commercial CHDM product has a cis/trans ratio of approximately 30:70. wikipedia.org

Vapor phase hydrogenation of a dimethyl 1,4-cyclohexanedicarboxylate feedstock rich in the cis-isomer can yield a product with a significantly higher trans-:cis- isomer ratio, reaching up to 3.84:1. google.com Process parameters such as temperature, pressure, and the feed rate of hydrogen gas are critical. For instance, a fixed-bed continuous process using a molded copper catalyst operates at a reaction temperature of 200 to 280 °C and a hydrogen pressure of 185 to 300 kgf/cm². google.com

Research has focused on optimizing catalyst systems to improve efficiency. For example, zeolite-supported Ruthenium (Ru) catalysts have been studied for the selective hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD). bohrium.com Under optimized conditions (140°C, 6 MPa H₂, 4 hours) with a Ru/MOR catalyst, a 100% DMT conversion and 95.09% DMCD selectivity were achieved. bohrium.com

The following table summarizes the effect of different catalysts on the synthesis of 1,4-Cyclohexanedimethanol and its intermediates.

| Catalyst System | Starting Material | Product | Key Findings |

| Copper Chromite | Dimethyl terephthalate | 1,4-Cyclohexanedimethanol | Commonly used in industrial two-step hydrogenation. wikipedia.orgatamanchemicals.com |

| Palladium on Carbon (Pd/C) & Copper-based catalysts | Bis(2-hydroxyethylene terephthalate) (BHET) from waste PET | 1,4-Cyclohexanedimethanol | Achieved 100% conversion of BHET and 78% yield of CHDM. researchgate.net |

| Ruthenium on Mordenite (Ru/MOR) | Dimethyl terephthalate | Dimethyl 1,4-cyclohexanedicarboxylate | 100% conversion and 95.09% selectivity under optimized conditions. bohrium.com |

| Ru/MnO₂ and CuZnZr mixed oxide | Waste PET | 1,4-Cyclohexanedimethanol | Complete conversion of PET with up to 78% yield of CHDM in a two-step process. acs.org |

| Trimetallic RuPtSn/Al₂O₃ | Dimethyl terephthalate | 1,4-Cyclohexanedimethanol | Enabled a one-pot synthesis with high efficiency. mdpi.comresearchgate.net |

Advanced and Green Synthesis Approaches for Cyclohexanedimethanols

In response to growing environmental concerns, research has increasingly focused on developing sustainable and "green" methods for synthesizing cyclohexanedimethanols.

A significant trend in the chemical industry is the shift towards bio-based feedstocks to reduce reliance on fossil fuels. pmarketresearch.comexactitudeconsultancy.com For 1,4-Cyclohexanedimethanol (CHDM), this includes exploring renewable resources like plant-based sugars and biomass. pmarketresearch.comdataintelo.com The development of bio-based CHDM is driven by the demand for sustainable materials and aims to lower the carbon footprint of production processes. exactitudeconsultancy.comarchivemarketresearch.com

One innovative approach involves the conversion of waste poly(ethylene terephthalate) (PET) into CHDM. researchgate.net This chemical recycling method provides an environmentally friendly and economically viable pathway, sometimes using water as a solvent. researchgate.net Another strategy utilizes biomass-derivable starting materials like formaldehyde, crotonaldehyde, and acrylates. researchgate.netsci-hub.senih.gov These can be converted to an intermediate, ethyl 4-formylcyclohex-3-enecarboxylate, which is then hydrogenated to CHDM. sci-hub.sedicp.ac.cn

The following table highlights different bio-based feedstocks and their conversion pathways to 1,4-Cyclohexanedimethanol.

| Bio-based Feedstock | Intermediate(s) | Final Product |

| Plant-based sugars, cellulose, starch, lignin | Various bio-based intermediates | 1,4-Cyclohexanedimethanol |

| Waste Poly(ethylene terephthalate) (PET) | Bis(2-hydroxyethylene terephthalate) (BHET) or 1,4-Cyclohexanedicarboxylic acid (CHDA) | 1,4-Cyclohexanedimethanol |

| Formaldehyde, Crotonaldehyde, Ethyl Acrylate | Ethyl 4-formylcyclohex-3-enecarboxylate | 1,4-Cyclohexanedimethanol |

Advancements in catalysis are paving the way for more efficient and environmentally benign synthesis routes. Researchers are developing novel catalytic systems that can facilitate the synthesis of 1,4-Cyclohexanedimethanol (CHDM) under milder conditions and in a single step ("one-pot"). mdpi.com

For instance, supported trimetallic nanoclusters, such as RuPtSn on alumina, have been shown to hydrogenate dimethyl terephthalate (DMT) to CHDM in one pot with high efficiency at relatively low temperatures and pressures (100°C, 20 bar). mdpi.comresearchgate.net Another one-pot method involves the use of physically mixed catalysts, such as Pd/CMK-3 and Cu-600, to achieve a high yield of CHDM from DMT. researchgate.net

A novel strategy for synthesizing CHDM and related compounds involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate. researchgate.netnih.govdicp.ac.cn The resulting intermediate is then hydrogenated over a commercially available Cu/Zn/Al catalyst to produce CHDM. researchgate.netsci-hub.senih.govdicp.ac.cn This method represents a potential alternative to traditional fossil-fuel-based routes. dicp.ac.cn

Derivatization Reactions and Functionalization Studies of Cyclohexanedimethanols

1,4-Cyclohexanedimethanol (CHDM) is a versatile building block used to synthesize a variety of polymers and other chemical products. cymitquimica.com Its two hydroxyl groups allow it to undergo various chemical reactions, including esterification and etherification. cymitquimica.com

One of the primary applications of CHDM is as a comonomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). wikipedia.orgmdpi.com The incorporation of CHDM into the polymer backbone can enhance properties like strength, clarity, and solvent resistance. wikipedia.org For example, modifying PET with CHDM creates PETG (glycol-modified polyethylene terephthalate), which has improved processability. wikipedia.org

CHDM is also a raw material for producing 1,4-cyclohexanedimethanol diglycidyl ether, which is used as a reactive diluent in epoxy resins. wikipedia.org Furthermore, CHDM can be used in the synthesis of polyurethanes and polycarbonates. atamanchemicals.comresearchgate.net

Recent research has explored the enzymatic oxidation of CHDM to produce 1,4-cyclohexanedicarboxaldehyde (CHDA), a valuable intermediate for specialty chemicals. nih.gov This biotransformation offers a green alternative to traditional chemical oxidation methods. nih.gov

The table below lists some of the key derivatives of 1,4-Cyclohexanedimethanol and their applications.

| Derivative | Synthesis Method | Application |

| Polyethylene terephthalate glycol-modified (PETG) | Polycondensation with terephthalic acid and ethylene (B1197577) glycol | Packaging, medical devices, electronics wikipedia.org |

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | Polycondensation with terephthalic acid | Fibers, automotive components mdpi.com |

| 1,4-Cyclohexanedimethanol diglycidyl ether | Reaction with epichlorohydrin | Epoxy resin diluent wikipedia.org |

| Polyurethanes | Reaction with diisocyanates | Foams, elastomers, coatings atamanchemicals.com |

| Polycarbonates | Polycondensation with phosgene (B1210022) or diphenyl carbonate | Engineering thermoplastics researchgate.net |

| 1,4-Cyclohexanedicarboxaldehyde (CHDA) | Enzymatic oxidation | Intermediate for specialty chemicals nih.gov |

Synthesis of Novel Cyclohexanedimethanol Derivatives for Research Purposes

The derivatization of 1,1-Cyclohexanedimethanol is pursued to generate novel molecules with specific properties for applications ranging from polymer chemistry to specialized synthesis. Key derivatives include ethers, spirocyclic compounds, and polyesters.

Spirocyclic Derivatives: The 1,1-diol configuration is an ideal precursor for the synthesis of spirocyclic compounds, which are valuable scaffolds in medicinal and materials chemistry. beilstein-journals.orgrsc.org The reaction of this compound with aldehydes or ketones under acidic conditions can yield spirocyclic acetals. For instance, reaction with acetone (B3395972) would produce a spirocycle containing a 1,3-dioxane (B1201747) ring fused to the cyclohexane (B81311) ring at the C1 position. Such reactions are fundamental in creating conformationally rigid structures. Furthermore, intramolecular cyclization of suitably functionalized derivatives or copper-catalyzed carboetherification of related alkenols can produce complex spirocyclic ethers containing fully substituted chiral carbon centers. nih.gov

Polymeric Derivatives: Analogous to other neopentyl diols like neopentyl glycol, this compound can serve as a monomer in polymerization reactions. finerchem.com Its incorporation into polyester (B1180765) chains via polycondensation with dicarboxylic acids can enhance the thermal and chemical stability of the resulting polymer due to the sterically shielded ester linkages. finerchem.com These polyesters are of interest for applications requiring high durability and resistance to hydrolysis.

The following table summarizes synthetic pathways to key derivatives.

Table 1: Synthesis of Selected this compound Derivatives

| Derivative Class | Specific Example | Synthetic Method | Precursors | Key Findings |

|---|---|---|---|---|

| Diether | 1,1-Bis(methoxymethyl)cyclohexane | Multi-step synthesis including Darzens reaction and etherification | Cyclohexanone, Chloroacetate, Sodium Methoxide | A viable, albeit complex, route to a specific diether derivative for catalyst applications has been established. researchgate.netresearchgate.net |

| Spirocyclic Acetal | 2,4-Dioxaspiro[5.5]undecane, 3,3-dimethyl- | Acid-catalyzed acetalization | This compound, Acetone | A standard reaction for 1,3-diols to form conformationally rigid spirocycles. |

Investigation of Chemical Reactivity and Selectivity in Derivatization

The chemical reactivity of this compound is primarily dictated by the presence of two primary hydroxyl groups on a sterically congested quaternary carbon center. This structure influences both the rate of reaction and the selectivity of derivatization.

Influence of Steric Hindrance: The neopentyl-like arrangement, where the C1 of the cyclohexane ring is fully substituted, creates significant steric hindrance around the hydroxymethyl groups. uoguelph.ca This steric bulk can slow the rate of nucleophilic substitution reactions at the carbinol carbon compared to less hindered primary alcohols. uoguelph.ca However, this same steric shielding is responsible for the enhanced stability of its derivatives, particularly esters, protecting them from hydrolysis. finerchem.com

Selectivity in Derivatization: The two hydroxymethyl groups in this compound are chemically equivalent, which presents a challenge in achieving selective mono-functionalization. Reactions like etherification or esterification will statistically favor the formation of the di-substituted product unless a large excess of the diol is used or reaction conditions are carefully controlled to stop the reaction at the mono-substituted stage. For instance, in the synthesis of ether derivatives, controlling the stoichiometry of the base and alkylating agent is crucial to influence the ratio of mono-ether to di-ether products.

Esterification Reactions: this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of an acid catalyst to form the corresponding diesters. While the hydroxyl groups are primary, allowing for relatively rapid esterification, the resulting esters benefit from the high thermal and chemical stability conferred by the neopentyl structure. finerchem.com This makes them suitable for use as synthetic lubricants or as stable plasticizers.

Cyclization and Acetal Formation: A key reaction pathway involves condensation with carbonyl compounds. The 1,3-relationship of the two hydroxyl groups makes this compound highly reactive towards aldehydes and ketones to form five-membered cyclic acetals known as 1,3-dioxanes. This reaction is typically acid-catalyzed and reversible. The formation of these spirocyclic acetals is often high-yielding and is a common method for protecting the diol functionality or for creating rigid molecular scaffolds for further synthetic elaboration.

Structural Elucidation and Stereochemical Investigations of 1,1 Cyclohexanedimethanol

Molecular Conformation and Isomeric Analysis in Cyclohexanedimethanols

The non-planar, puckered nature of the cyclohexane (B81311) ring gives rise to various conformations, primarily the stable chair form. The orientation of substituents on this ring, as either axial or equatorial, leads to different isomers with distinct energies and properties.

Theoretical and computational chemistry provides powerful tools for exploring the conformational possibilities of molecules before they are synthesized or analyzed experimentally. researchgate.net For cyclohexane derivatives, methods like ab initio calculations and Density Functional Theory (DFT) are employed to map the potential energy surface and identify stable conformers. researchgate.netnih.gov

In studies on related isomers like trans-1,4-cyclohexanedimethanol, the full conformational space of a single molecule was explored using Møller-Plesset perturbation theory (MP2) calculations. researchgate.netresearchgate.net These investigations revealed that conformers with both hydroxymethyl groups in equatorial positions (bi-equatorial) have similar stability and are significantly lower in energy than the bi-axial conformers. researchgate.netresearchgate.net The orientation of the hydroxymethyl substituents themselves was found to prefer gauche or anti conformations. researchgate.net Computational studies can effectively predict the relative energies of different isomers, indicating which forms are more likely to be prevalent. nih.gov

Table 1: Summary of Computational Findings for Cyclohexanedimethanol Isomers This table is interactive. You can sort and filter the data.

| Isomer Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| trans-1,4-Cyclohexanedimethanol | MP2 | Bi-equatorial conformers are significantly more stable than bi-axial ones. | researchgate.netresearchgate.net |

| trans-1,4-Cyclohexanedimethanol | MP2 | Hydroxymethyl groups show a preference for gauche/anti or gauche+/gauche− conformations. | researchgate.net |

| Alkylcyclohexanes | QCISD, B3LYP, MP2 | Different computational levels show varying agreement with experimental energy differences. | nih.gov |

Experimental work complements computational predictions by isolating and characterizing isomers. The different spatial arrangements in isomers, such as the cis and trans forms of substituted cyclohexanes, result in distinct physical properties. For instance, the cis and trans isomers of 1,4-cyclohexanedimethanol (B133615) have different melting points, with the trans-isomer's higher melting point (67°C) often being preferred for producing polyesters with high melting points. googleapis.com

A commercial cycloaliphatic diol product exists as a liquid mixture of (cis, trans)-1,3-cyclohexanedimethanol and (cis, trans)-1,4-cyclohexanedimethanol. radtech.org In the synthesis of diacrylates from this mixture, the trans-1,4-cyclohexanedimethanol diacrylate was identified as the predominant isomer in the solid phase that crystallizes out, demonstrating how isomers can be separated based on their physical properties. radtech.org

Table 2: Physical Properties of 1,4-Cyclohexanedimethanol Isomers This table is interactive. You can sort and filter the data.

| Isomer | Melting Point (°C) | Physical State at Room Temp | Note | Reference |

|---|---|---|---|---|

| cis-1,4-Cyclohexanedimethanol | 43 | Solid | Lower melting point isomer. | googleapis.comnih.gov |

| trans-1,4-Cyclohexanedimethanol | 67 | Solid | Higher melting point isomer, preferred for some polyester (B1180765) applications. | googleapis.comnih.gov |

Spectroscopic and Diffraction Techniques in Structural Analysis

A suite of analytical techniques is required for the unambiguous determination of a molecule's structure, from its basic connectivity to its three-dimensional arrangement in space and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the structure of organic molecules in solution. cas.czebsco.comnih.gov By analyzing the chemical shifts, signal multiplicities, and coupling constants in a ¹H NMR spectrum, chemists can deduce the connectivity of atoms. mdpi.com For cyclohexane derivatives, NMR is crucial for determining the axial or equatorial orientation of substituents.

One- and two-dimensional NMR techniques allow for precise molecular characterization and the identification of positional isomers. mdpi.com Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE), can provide information about the spatial proximity of atoms, which is essential for confirming conformational assignments. ebsco.com Low-temperature NMR studies are particularly useful for highly biased conformational equilibria, as they can slow the interconversion between chair forms, allowing for the direct observation and quantification of both axial and equatorial isomers. nih.gov

Table 3: Application of NMR Techniques in Cyclohexanedimethanol Analysis This table is interactive. You can sort and filter the data.

| NMR Technique | Information Provided | Application to Cyclohexanedimethanols | Reference |

|---|---|---|---|

| 1D NMR (¹H, ¹³C) | Chemical environment, connectivity (via coupling constants) | Basic structural identification, distinguishing between isomers. | mdpi.com |

| 2D NMR (e.g., COSY, HSQC) | Atom-to-atom correlations | Unambiguous assignment of all proton and carbon signals, confirming the carbon skeleton. | mdpi.com |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei | Differentiating cis and trans isomers; confirming axial/equatorial orientations. | ebsco.com |

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental tools for the characterization of chemical compounds. arcjournals.orguniversalclass.com IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. longdom.orglibretexts.org For 1,1-cyclohexanedimethanol, the IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol groups, along with absorptions in the 2850-3000 cm⁻¹ region for C-H stretching of the cyclohexane ring. universalclass.com

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern. arcjournals.orglibretexts.org The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio, allowing for the determination of the molecular formula and the elucidation of the molecule's structure. arcjournals.org

Table 4: Expected IR Absorption Regions for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Appearance | Reference |

|---|---|---|---|---|

| Alcohol (O-H) | Stretch | 3200 - 3600 | Broad | universalclass.com |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong, sharp | universalclass.com |

| Alkane (CH₂) | Bend | ~1465 | Variable | universalclass.com |

While NMR provides structural information in solution, X-ray Diffraction (XRD) is the definitive method for determining the precise atomic arrangement within a solid crystalline material. malvernpanalytical.com It can identify the crystal structure, phase composition, and atomic spacing. cas.czmalvernpanalytical.com Many compounds can crystallize into multiple different forms, a phenomenon known as polymorphism. rigaku.com These polymorphs can have different physical properties.

XRD is the primary tool for identifying and characterizing these polymorphs. rigaku.com For example, a detailed study of trans-1,4-cyclohexanedimethanol revealed the existence of two distinct polymorphic forms (I and II). researchgate.netresearchgate.net Single-crystal X-ray analysis was used to solve the crystal structures of both polymorphs, which were found to contain the most stable bi-equatorial conformers predicted by computational calculations. researchgate.netresearchgate.net The combination of XRD with thermal analysis techniques like Differential Scanning Calorimetry (DSC) is powerful for studying the conditions under which phase transformations between polymorphs occur. researchgate.netrigaku.com

Table 5: Crystal Data for trans-1,4-Cyclohexanedimethanol Polymorphs This table is interactive. You can sort and filter the data.

| Parameter | Polymorph I | Polymorph II | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P2₁/c | P2₁/c | researchgate.net |

| a (Å) | 12.3888(5) | 16.2796(6) | researchgate.net |

| b (Å) | 5.4856(2) | 5.4217(2) | researchgate.net |

| c (Å) | 12.0287(5) | 10.0215(4) | researchgate.net |

| β (º) | 105.418(2) | 93.385(2) | researchgate.net |

| Volume (ų) | 787.77(6) | 881.99(6) | researchgate.net |

| Z | 4 | 4 | researchgate.net |

| Calculated Density (g/cm³) | 1.209 | 1.084 | researchgate.net |

| Temperature (K) | 296 | 150 | researchgate.net |

Role of 1,1 Cyclohexanedimethanol in Polymer Science and Advanced Materials Research

Investigation as a Monomer in Polymer Synthesis

1,1-Cyclohexanedimethanol (1,1-CHDM) is a cycloaliphatic diol that has garnered considerable attention in polymer science. Its unique, non-planar ring structure is a key feature that researchers have leveraged to design and synthesize novel polymers with tailored properties.

Research into Polycondensation and Copolymerization Mechanisms

The primary method for synthesizing polyesters from 1,1-CHDM is through polycondensation. This process typically occurs in two steps: esterification or transesterification followed by polycondensation. evitachem.compreprints.org In the initial step, the diol (1,1-CHDM) reacts with a diacid or its ester derivative at elevated temperatures (130°C to 200°C) in the presence of a catalyst. evitachem.com An excess of the diol is often used to promote the formation of short-chain oligomers. preprints.orgmdpi.com The subsequent polycondensation step is carried out under high vacuum and at even higher temperatures (150°C to over 300°C) to facilitate the removal of byproducts like water or methanol, thereby driving the reaction toward the formation of high molecular weight polymers. evitachem.compreprints.orgmdpi.com

Impact on Polymer Architecture and Macromolecular Design in Cyclohexanedimethanol-based Systems

The incorporation of 1,1-CHDM has a profound impact on the polymer architecture. Its rigid and non-planar cycloaliphatic ring introduces a "kink" into the polymer backbone, which hinders the close packing of polymer chains. preprints.orgmdpi.com This structural disruption is a powerful tool for macromolecular design, allowing for the precise tuning of polymer properties. preprints.org

Furthermore, the stereochemistry of the cyclohexanedimethanol monomer, specifically the ratio of cis to trans isomers, plays a crucial role in determining the final properties of the polymer. mdpi.comnih.gov The trans isomer, being more linear and symmetrical, tends to enhance crystallinity and melting temperature, while the cis isomer promotes amorphous characteristics. mdpi.comdoi.org This stereochemical control provides another layer of precision in designing polymers with specific thermal and mechanical attributes.

Structure-Property Relationships in Cyclohexanedimethanol-Derived Polymers

The unique chemical structure of 1,1-CHDM directly influences the macroscopic properties of the polymers derived from it. Understanding these structure-property relationships is fundamental to developing advanced materials for a wide range of applications.

Studies on Thermal and Mechanical Performance of Copolyesters

Research has shown a direct correlation between the content of 1,1-CHDM and the thermal properties of copolyesters. For example, in furan-based copolyesters, increasing the molar percentage of CHDM units leads to a monotonic increase in both the glass transition temperature (Tg) and the melting temperature (Tm). rsc.org Similarly, studies on poly(butylene-co-1,4-cyclohexanedimethylene carbonate) (PBCC) have demonstrated that higher concentrations of CHDM linearly improve thermal stability and heat-distortion properties. nih.gov

The mechanical properties of 1,1-CHDM-based copolyesters are also highly tunable. The rigidity of the cyclohexane (B81311) ring can enhance the stiffness and tensile strength of the polymer. acs.orgontosight.ai However, the disruption of chain packing can also lead to increased toughness and impact resistance, particularly in amorphous copolyesters. researchgate.netontosight.ai The balance between stiffness and toughness can be controlled by adjusting the comonomer ratios and the stereochemistry of the 1,1-CHDM. nih.govacs.org For instance, increasing the content of kinked 3,4′-bibenzoate in copolyesters with 1,1-CHDM has been shown to improve tensile yield strength and Young's modulus. acs.org

Table 1: Thermal Properties of Furan-Based Copolyesters with Varying CHDM Content

| Mol% CHDM | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |

|---|---|---|---|

| 20 | 45.7 | 140.1 | 380.6 |

| 70 | 74.4 | 251.9 | 388.0 |

Source: rsc.org

Research on Barrier Properties and Optical Characteristics of Polymers

Polymers derived from 1,1-CHDM often exhibit excellent barrier properties against gases like oxygen and carbon dioxide, making them suitable for packaging applications. ontosight.airesearchgate.net The reduced crystallinity and increased free volume in some 1,1-CHDM copolyesters can, however, affect barrier performance, a factor that is carefully considered in material design. researchgate.net Research has shown that the incorporation of clay nanocomposites can significantly improve the gas barrier properties of PET/PETG blends by creating a more tortuous path for gas molecules to diffuse through. researchgate.net

Influence on Polymer Crystallinity and Amorphous Phase Behavior

One of the most significant effects of incorporating 1,1-CHDM into a polymer is its influence on crystallinity. The non-planar and bulky nature of the cyclohexane ring disrupts the regular arrangement of polymer chains, thereby inhibiting crystallization. mdpi.comwikipedia.org This effect is directly proportional to the amount of 1,1-CHDM introduced into the copolymer. mdpi.com For example, in PET copolymers, increasing the 1,1-CHDM content leads to a decrease in crystallinity, eventually resulting in an amorphous material. mdpi.commdpi.com

The stereochemistry of the 1,1-CHDM monomer also plays a critical role. The trans isomer, with its more linear and symmetrical structure, facilitates better chain packing and can lead to semi-crystalline polymers with higher melting points. mdpi.comnih.gov Conversely, the cis isomer introduces a more significant disruption, promoting an amorphous phase. doi.org This ability to control the degree of crystallinity allows for the creation of a wide range of materials, from highly crystalline engineering plastics to amorphous and transparent resins, all from the same family of monomers. mdpi.comnih.gov Research on poly(ethylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate) (PECF) has shown that by increasing the trans-CHDM content from 25% to 98%, the polymer can be changed from amorphous to highly crystalline. doi.org

Advanced Material Development and Functionalization Research with Cyclohexanedimethanol Derivatives

The incorporation of cyclohexanedimethanol isomers, primarily 1,4-cyclohexanedimethanol (B133615) (CHDM) and its derivatives, into polymer structures represents a significant area of research in materials science. The rigid and bulky cycloaliphatic ring of CHDM imparts a unique combination of properties, including enhanced thermal stability, mechanical strength, and chemical resistance, to the resulting polymers. This has led to extensive research into functionalizing these polymers for advanced applications, moving beyond traditional polyester (B1180765) applications into specialized, high-performance materials. Researchers are actively exploring how modifications to the polymer backbone, using different isomers of cyclohexanedimethanol or by creating its derivatives, can tailor material properties for specific, demanding uses.

Explorations in Smart Film Technology and Flexible Electronics

The development of advanced materials for smart films and flexible electronics is a primary focus of current research, with cyclohexanedimethanol-based polyesters showing considerable promise. These materials are being investigated as next-generation substrates for applications like flexible displays and organic light-emitting diodes (OLEDs). The inclusion of the non-planar CHDM ring structure into the polymer backbone enhances thermal stability and mechanical properties compared to conventional polymers like poly(ethylene terephthalate) (PET).

Research into copolyesters synthesized using 1,4-CHDM, terephthalic acid (TPA), and 2,6-naphthalenedicarboxylic acid (NDA) has demonstrated that the incorporation of CHDM can significantly improve the glass transition temperature (Tg) of the resulting polymer. This thermal stability is a critical requirement for substrates used in the high-temperature processing of electronic components. Furthermore, polyesters modified with CHDM are being explored as transparent, high-performance alternatives to the yellowish polyimide (PI) substrates currently common in flexible electronics.

Another area of investigation involves the synthesis of UV-curable monomers from cyclohexanedimethanol derivatives. For instance, 1,4-cyclohexanedimethanol diglycidyl ether can be used to create monomers for UV curing systems, which are essential in the fabrication of electronic components. The focus of this research is to create flexible, durable, and optically clear films that can withstand the mechanical stresses of rolling or folding while providing a stable platform for sensitive electronic circuits.

Table 1: Comparative Properties of CHDM-based Polyesters vs. Conventional Substrates for Flexible Electronics

| Property | Conventional PI Substrate | CHDM-based Polyester Substrates | Advantage of CHDM-based Polymers |

|---|---|---|---|

| Optical Transparency | Typically yellowish, lower transmittance | High transmittance, low birefringence | Suitable for transparent displays and optical applications. |

| Thermal Stability (Tg) | High | Enhanced Tg compared to standard polyesters like PET. | Withstands higher processing temperatures for electronics manufacturing. |

| Mechanical Properties | Good flexibility | Improved strength and dimensional stability. | Provides a more robust substrate for devices. |

| Barrier Properties | Higher water absorption | Superior barrier properties against water and oxygen. | Protects sensitive electronic components (e.g., OLEDs) from degradation. |

Research in Coatings, Resins, and Adhesives Enhancement

Derivatives of cyclohexanedimethanol are extensively researched for their ability to significantly enhance the performance of coatings, resins, and adhesives. The incorporation of CHDM, particularly mixtures of 1,3- and 1,4-isomers, into polyester and polyurethane formulations leads to coatings with an exceptional balance of hardness and flexibility, along with superior resistance to chemicals, corrosion, and weathering.

In the

Theoretical and Computational Chemistry of 1,1 Cyclohexanedimethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful computational tools for simulating and predicting molecular behavior at the atomic level. sustainability-directory.com These methods are instrumental in understanding the electronic structure of molecules like 1,1-Cyclohexanedimethanol (1,1-CHDM), which dictates its intrinsic reactivity and physical characteristics. By generating precise models of molecular interactions and reaction pathways, these calculations can minimize the need for extensive laboratory experiments. sustainability-directory.com

For 1,1-CHDM, quantum calculations such as those based on Density Functional Theory (DFT) can determine its fundamental electronic properties. These include the spatial distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and its tendency to engage in chemical reactions; a larger gap typically signifies greater stability.

Furthermore, these calculations yield reactivity descriptors that can forecast how 1,1-CHDM will behave in chemical processes like polymerization. Atomic partial charges can identify sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding how the diol's hydroxyl groups will interact during polyester (B1180765) or polyurethane synthesis. While specific data for 1,1-CHDM is found in specialized literature, the principles of these calculations are well-established.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations for this compound This table illustrates the types of data generated from quantum chemical calculations. Specific values are highly dependent on the computational method and basis set used and are typically published in focused research papers.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | Data not available in search results | Correlates with the potential to donate electrons. |

| LUMO Energy | Data not available in search results | Correlates with the potential to accept electrons. |

| HOMO-LUMO Gap | Data not available in search results | An indicator of chemical reactivity and stability. |

| Dipole Moment | Data not available in search results | Measures the net molecular polarity. |

Molecular Dynamics Simulations and Conformational Energy Landscapes of Cyclohexanedimethanols

Molecular dynamics (MD) simulations offer a method to study the physical movement of atoms and molecules over time, providing critical insights into the conformational flexibility of 1,1-CHDM. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. jkps.or.kr The two hydroxymethyl substituents on the same carbon atom (a geminal di-substituted pattern) in 1,1-CHDM, however, introduce significant steric considerations that define its unique conformational energy landscape.

MD simulations can map this landscape by calculating the potential energy for a vast number of possible conformations, identifying the most stable, low-energy states and the energy barriers for conversion between them. nih.gov For substituted cyclohexanes, there is an energy preference for larger substituent groups to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. pharmacy180.com In a related isomer, trans-1,4-cyclohexanedimethanol, computational studies have shown that bi-equatorial conformers are significantly more stable than bi-axial ones. rsc.orguc.pt For 1,1-CHDM, the rotational freedom of the two hydroxymethyl groups, combined with the chair-boat-twist interconversions of the cyclohexane ring, creates a complex landscape. nih.gov Understanding the preferred spatial arrangement of the hydroxyl groups is essential, as this conformation directly influences how the monomer incorporates into a polymer backbone, affecting the final material's properties such as crystallinity and rigidity.

Predictive Modeling of Reactivity and Potential Material Properties

Predictive modeling, often utilizing machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models, leverages computational data to forecast the macroscopic properties of materials. ijisae.orgnih.gov These models are becoming increasingly crucial in polymer science for efficiently screening new monomers and designing materials with specific characteristics. arxiv.orgresearchgate.net

For polymers derived from 1,1-CHDM, predictive models can estimate a wide range of physical characteristics. By using molecular descriptors of the 1,1-CHDM monomer (obtained from quantum calculations) as input, ML algorithms like artificial neural networks or random forests can predict the properties of the resulting polyesters or polyurethanes. ijisae.orgnih.gov This approach has been successfully used to predict key thermal properties such as glass transition temperature (Tg) and melting temperature (Tm). nih.gov

In practice, a polyester can be represented as a set of monomer units, which are input as molecular graphs into a machine learning architecture. researchgate.net This allows for the accurate estimation of polymer properties based on the composition of its monomers. For example, a predictive model was developed to understand the stress relaxation behavior of poly(ethylene glycol‐co‐1,4‐cyclohexanedimethanol terephthalate), demonstrating the link between monomer structure and mechanical performance. researchgate.net By applying these predictive tools to 1,1-CHDM, researchers can computationally explore its potential for creating novel polymers with tailored strength, thermal stability, and other desired features before undertaking physical synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Cyclohexanedimethanol (B133615) |

| Polyester |

| Polyurethane |

Analytical Methodologies for 1,1 Cyclohexanedimethanol and Its Derivatives

Chromatographic Separation and Purity Assessment Techniques in Research

Chromatographic methods are fundamental in separating 1,1-Cyclohexanedimethanol from reaction mixtures and assessing its purity, as well as the purity of its various derivatives.

Gas chromatography (GC) is a frequently utilized technique for the purity analysis of this compound and related compounds. For instance, an Agilent 6890 gas chromatograph can be used to determine the purity of the compound during its synthesis. google.com In a broader context, GC coupled with mass spectrometry (GC/MS) is a powerful tool for both identification and purity determination of various isomers and related substances. For example, the purity of 1,4-Cyclohexanedimethanol (B133615) has been estimated at 99.63% by analyzing the relative areas of its cis and trans isomers, which were identified by comparison with the NIST Mass Spectral Library. nih.gov This method is also effective for identifying and quantifying impurities in related compounds.

High-performance liquid chromatography (HPLC) is another essential technique, particularly for the analysis of non-volatile or thermally labile derivatives. For instance, a method involving derivatization with benzoyl chloride followed by normal phase HPLC with UV detection has been developed to determine the enantiomeric excess of (1R,2R)-cyclohexane-1,2-dimethanol. google.com Reversed-phase (RP) HPLC is also employed for the separation of derivatives like 1,4-Cyclohexanedimethanol, dibenzoate, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

The choice of chromatographic column is critical for achieving effective separation. For gas chromatography, packed columns such as those with OV-3, OV-210, or cyclohexanedimethanol succinate (B1194679) stationary phases, as well as fused-silica capillary columns like SP2100 and FFAP, have proven useful for quantitative analysis under appropriate conditions. nih.gov For HPLC, chiral columns, such as the Chiralpak IC, are necessary for separating enantiomers. google.com

Table 1: Chromatographic Methods for Purity Assessment

| Compound/Derivative | Analytical Technique | Key Findings |

|---|---|---|

| Cyclohexanedimethanol | Gas Chromatography (GC) | Used for product purity analysis during synthesis. google.com |

| 1,4-Cyclohexanedimethanol | Gas Chromatography/Mass Spectrometry (GC/MS) | Purity estimated at 99.63% based on the area of cis and trans isomers. nih.gov |

| (1R,2R)-Cyclohexane-1,2-dimethanol | High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess after derivatization with benzoyl chloride. google.com |

| 1,4-Cyclohexanedimethanol, dibenzoate | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation achieved using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com |

Advanced Spectroscopic Characterization for Complex Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of complex derivatives of this compound and the polymers derived from them.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary tool for confirming the identity and structure of these compounds. nih.gov For instance, in the characterization of poly(ether carbonate) derived from 1,4-cyclohexanedimethanol, ¹H NMR spectra revealed a resonance at 5.35 ppm, indicating the presence of a methylene (B1212753) group between two oxygen atoms, suggesting both carbonate and ether linkages in the polymer backbone. researchgate.net The presence of both cis and trans isomers of the 1,4-cyclohexanedimethanol starting material can also be observed in the NMR spectra of the resulting polymers. researchgate.net Furthermore, two-dimensional NMR techniques like COSY and HSQC provide more detailed structural information. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups present in the molecules. nih.gov In the study of poly(ether carbonate) from 1,4-cyclohexanedimethanol, the presence of a carbonyl group was confirmed by an absorbance at 1740 cm⁻¹ in the FT-IR spectrum. researchgate.net FTIR can also be used to differentiate between polymorphs of a compound, as seen with trans-1,4-cyclohexanedimethanol where peaks at 3250 and 720 cm⁻¹ were assigned to one polymorph, while another showed distinct peaks near 3400, 1380, and 600 cm⁻¹. researchgate.net

Mass spectrometry (MS), often coupled with GC, is used to confirm the identity of compounds by comparing their mass spectra with established libraries like the NIST Mass Spectral Library. nih.gov

Table 2: Spectroscopic Characterization of this compound Derivatives

| Derivative/Polymer | Spectroscopic Technique | Key Structural Insights |

|---|---|---|

| Poly(ether carbonate) from 1,4-cyclohexanedimethanol | ¹H NMR, ¹³C NMR, 2D NMR | Confirmed the presence of both carbonate and ether linkages in the polymer backbone. researchgate.net |

| Poly(ether carbonate) from 1,4-cyclohexanedimethanol | FT-IR Spectroscopy | Identified the carbonyl group absorbance at 1740 cm⁻¹. researchgate.net |

| trans-1,4-Cyclohexanedimethanol | FT-IR Spectroscopy | Differentiated between two polymorphs based on distinct peaks. researchgate.net |

| 1,4-Cyclohexanedimethanol | Gas Chromatography/Mass Spectrometry (GC/MS) | Identity confirmed by comparison with the NIST Mass Spectral Library. nih.gov |

Thermal Analysis Techniques for Polymer and Material Characterization

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of polymers and materials derived from this compound. These properties are critical for determining the processing conditions and end-use applications of these materials.

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of polymers. For example, TGA of certain sugar-based polymers showed high thermal stability with decomposition temperatures (Td5%) in the range of 330-355 °C under an argon atmosphere. researchgate.net The incorporation of 1,4-cyclohexanedimethanol (CHDM) units into polyesters has been shown to improve their thermal stability. preprints.org

Differential scanning calorimetry (DSC) is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). For some polymers incorporating long fatty acid chains, DSC revealed glass transition temperatures ranging from -28 to -8 °C, with no melting temperatures observed. researchgate.net The incorporation of CHDM into copolyesters can influence their melting point. google.com For instance, poly(arylene ether sulfone)s containing trans-1,4-cyclohexylene units exhibited decreased glass transition temperatures. vt.edu

Dynamic mechanical analysis (DMA) provides information on the viscoelastic properties of polymers as a function of temperature. In a study of poly(arylene ether sulfone)s, DMA revealed multiple sub-Tg relaxations. vt.edu

Table 3: Thermal Properties of Polymers Containing Cyclohexanedimethanol Derivatives

| Polymer System | Thermal Analysis Technique | Key Findings |

|---|---|---|

| Sugar-based polymers | Thermogravimetric Analysis (TGA) | High thermal stability with Td5% between 330-355 °C. researchgate.net |

| Polyesters with 1,4-Cyclohexanedimethanol (CHDM) | Not specified | Increased CHDM concentration improves thermal stability. preprints.org |

| Polymers with long fatty acid chains | Differential Scanning Calorimetry (DSC) | Glass transition temperatures between -28 and -8 °C. researchgate.net |

| Poly(arylene ether sulfone)s with trans-1,4-cyclohexylene units | Differential Scanning Calorimetry (DSC) | Decreased glass transition temperatures. vt.edu |

| Poly(arylene ether sulfone)s | Dynamic Mechanical Analysis (DMA) | Showed multiple sub-Tg relaxations. vt.edu |

Environmental and Sustainability Considerations in 1,1 Cyclohexanedimethanol Research

Life Cycle Assessment and Green Chemistry Principles in Production Research

The traditional synthesis of 1,4-Cyclohexanedimethanol (B133615) (a closely related and commercially significant isomer) involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT), a process that often requires high pressure and temperature. nih.govdicp.ac.cnsci-hub.se This has prompted research into more sustainable pathways, including those derived from biomass.

Life Cycle Assessment (LCA):

LCA is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life. For CHDM, this includes assessing the impact of different production routes. One study compared the greenhouse gas (GHG) emissions of a biomass-based route to CHDM with the conventional fossil-fuel-based pathway. sci-hub.se The biomass-based route demonstrated a 13.14% reduction in GHG emissions. sci-hub.se However, the environmental benefits can vary depending on the specific chemical being produced; for instance, the same study found that a biomass-based route to 1,4-cyclohexanedicarboxylic acid (CHDA) released more GHGs than the fossil-based route. sci-hub.se

Another LCA study focused on the chemical recycling of PET-G, a polymer containing CHDM. nih.gov This analysis highlighted that recovering all components from the depolymerization process could reduce global warming potential by up to 67% compared to recovering only the major components. nih.gov Such studies are crucial for identifying areas for improvement in energy efficiency and emission reduction. dicp.ac.cn

Green Chemistry Principles in Production:

The principles of green chemistry are being applied to develop more environmentally benign methods for CHDM synthesis. Key areas of focus include:

Use of Renewable Feedstocks: There is a significant push to produce CHDM from renewable resources to reduce reliance on petrochemicals. dataintelo.comgrowthmarketreports.com Bio-based CHDM can be synthesized from plant-derived sources and through bacterial fermentation. dataintelo.com Research has demonstrated the synthesis of CHDM and related compounds from biomass-derived molecules like formaldehyde, crotonaldehyde, and acrylates. dicp.ac.cnsci-hub.se

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org This is a core principle of green chemistry.

Catalysis: The development of efficient catalysts is central to greener synthesis routes. For example, a two-step catalytic process has been developed to upcycle waste polyethylene (B3416737) terephthalate (PET) into CHDM with a yield of up to 78%. acs.org Another approach utilizes a dual-catalyst system for the direct transformation of PET into a trans-isomer-enriched CHDM. researchgate.net

Avoiding Hazardous Solvents: Researchers are exploring the use of greener solvents, like water, to replace hazardous organic solvents in the production process. researchgate.net

Biodegradability Studies of Derived Materials and Sustainable Alternatives

CHDM is a key monomer used in the synthesis of various polyesters, and the biodegradability of these materials is a critical factor in their environmental impact.

Biodegradability of CHDM-Derived Polyesters:

The incorporation of CHDM into polyester (B1180765) chains can influence their biodegradability. Generally, aliphatic polyesters are more susceptible to biodegradation than aromatic ones. nih.govresearchgate.net The structure of the CHDM isomer (cis vs. trans) can also affect the properties and, consequently, the degradation of the resulting polymer. mdpi.com

Studies on copolyesters of 1,3/1,4-CHDM, succinic acid, and 1,4-butanediol (B3395766) have shown that the biodegradability, evaluated by enzymatic hydrolysis, is influenced by the CHDM content. researchgate.net Interestingly, surface hydrophilicity was found to be a more dominant factor than crystallinity in the enzymatic hydrolysis of these copolyesters. researchgate.net

Increasing the content of CHDM in certain copolyesters has been observed to reduce the rate of enzymatic hydrolysis. researchgate.net

In a study of poly(isosorbide-co-diol oxalate) copolyesters, the composition with the cyclic codiol 1,4-cyclohexanedimethanol (CHDM) was an exception to the general trend of rapid biodegradation. nih.gov

Sustainable Alternatives:

The search for sustainable alternatives is a major driver in polymer research. This includes the development of bio-based and biodegradable polymers that can replace their petroleum-derived counterparts.

Bio-based 1,4-cyclohexanedimethanol is gaining traction as a sustainable alternative to conventional petrochemical-based monomers in coatings and adhesives. dataintelo.com

Polymers derived from renewable resources like isosorbide (B1672297) are being investigated as alternatives. nih.govrsc.org Isosorbide, derived from D-glucitol, can be used to create polyesters with high glass transition temperatures. rsc.org

Poly(ethylene 2,5-furandicarboxylate) (PEF) is considered a promising bio-based alternative to PET, as terephthalic acid is currently derived from fossil fuels. rsc.org PEF has been reported to be industrially compostable. rsc.org

Safety Protocols and Industrial Hygiene in Chemical Research Settings

The safe handling of 1,1-Cyclohexanedimethanol and related compounds in a research environment is paramount. Adherence to established safety protocols and industrial hygiene practices is essential to minimize risks.

General Handling and Storage:

Handling: Avoid contact with skin, eyes, and clothing. tcichemicals.com Do not breathe dust. fishersci.com It is recommended to handle the compound in accordance with good industrial hygiene and safety practices. chempoint.com

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. fishersci.comchemicalbook.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or goggles. thermofisher.com Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). chemicalbook.com

Skin Protection: Wear protective gloves and clothing to prevent skin exposure. thermofisher.com Gloves should be inspected prior to use, and a proper glove removal technique should be employed. capotchem.com

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. junsei.co.jp For nuisance exposures, a particle respirator may be used, while for higher-level protection, more advanced respirators are necessary. capotchem.com

Engineering Controls and Emergency Procedures:

Ventilation: Use only in an area equipped with adequate ventilation. apolloscientific.co.uk Local exhaust ventilation should be used to control airborne levels. tcichemicals.com

Emergency Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are close to the workstation location. fishersci.com

Accidental Release: In case of a spill, sweep up and shovel the material into suitable containers for disposal. fishersci.com Avoid creating dust. capotchem.com

Future Research Directions and Emerging Trends for 1,1 Cyclohexanedimethanol

Development of Novel and Efficient Synthetic Routes

The commercial viability and broader application of 1,1-Cyclohexanedimethanol hinge on the development of synthetic pathways that are not only efficient but also environmentally benign. Current research trajectories are focused on moving beyond traditional laboratory-scale syntheses to scalable, green, and cost-effective industrial processes.

A known laboratory method involves the reduction of 1,1-cyclohexanedicarboxylic acid diethyl ester using powerful reducing agents like lithium aluminum hydride (LiAlH₄) vt.edu. While effective for producing the compound for research purposes, this method's reliance on stoichiometric, hazardous, and expensive reagents makes it unsuitable for large-scale production.

Future research is anticipated to concentrate on catalytic hydrogenation processes. The development of heterogeneous catalysts that can efficiently and selectively reduce 1,1-cyclohexanedicarboxylic acid or its esters under milder conditions (lower pressure and temperature) is a primary goal. This approach, analogous to processes developed for other cyclohexanedimethanols, would significantly improve the process's safety profile, reduce waste, and lower production costs google.com. Key areas for investigation include:

Novel Catalyst Design: Exploring non-precious metal catalysts (e.g., based on copper, nickel) or bimetallic systems to achieve high conversion and selectivity.

Green Solvents: Investigating the use of supercritical fluids or bio-derived solvents to replace traditional organic solvents.

Process Intensification: Research into continuous flow reactor technologies to improve efficiency, safety, and scalability compared to batch processes.

The table below summarizes existing and potential synthetic routes, highlighting the trend towards more sustainable methods.

| Synthesis Route | Starting Material | Key Reagents/Catalysts | Advantages | Challenges for Future Research |

| Ester Reduction | 1,1-Cyclohexanedicarboxylic acid diethyl ester | Lithium Aluminum Hydride (LiAlH₄) | High yield at lab scale | Hazardous reagents, high cost, not scalable |

| Catalytic Hydrogenation | 1,1-Cyclohexanedicarboxylic acid or its esters | Heterogeneous metal catalysts (e.g., Raney Ni, Cu-based) | Potentially lower cost, safer, scalable | Catalyst deactivation, selectivity control, process optimization |

Exploration of Untapped Applications in Emerging Technologies

The distinct molecular architecture of 1,1-CHDM, with its two hydroxyl groups attached to the same carbon atom of a stable cycloaliphatic ring, imparts unique properties to the polymers and materials derived from it. While its use in specific polyurethane and epoxy resin formulations is known, significant potential exists in various emerging technologies google.comgoogle.com.

One of the most promising and under-explored areas is its application as a specialty antimicrobial agent. Research has shown that 1,1-CHDM possesses significantly higher antimicrobial efficacy against a panel of microorganisms compared to its 1,4-isomer when used in coating compositions googleapis.com. This finding opens up avenues for its use in:

Antimicrobial Coatings: Development of advanced paints and surface coatings for hospitals, food processing facilities, and high-touch surfaces where microbial contamination is a concern wipo.int.

Preservative Systems: Use as a potentiator or standalone preservative in latexes and other water-based formulations, potentially reducing the reliance on traditional biocides googleapis.comwipo.int.

Furthermore, 1,1-CHDM has been identified as a naturally occurring compound in various plant species, including Ruellia prostrata, hops, and macroalgae like Caulerpa taxifolia researchgate.netresearchgate.netmdpi.comsmujo.idnih.gov. This natural occurrence suggests potential applications in the fine chemicals sector, for instance as a biomarker, a fragrance component, or a starting material for the synthesis of other high-value bio-inspired molecules.

Future research should focus on a systematic evaluation of polymers derived from 1,1-CHDM. Its gem-diol structure can introduce rigidity and thermal stability, making it a candidate for high-performance polyesters, polycarbonates, and specialty adhesives where properties like clarity, weatherability, and chemical resistance are paramount vt.eduvt.edu.

Integration with Bio-based and Circular Economy Principles

Aligning the lifecycle of 1,1-CHDM with the principles of a bio-based and circular economy is a critical direction for future research. This involves developing pathways to produce the molecule from renewable feedstocks and ensuring that the materials made from it can be effectively recycled or repurposed at the end of their life.

A significant breakthrough in this area is the identification of this compound as a chemical product obtainable from the microwave-assisted liquefaction of lignocellulosic biomass, such as agricultural and forest residues researchgate.net. This thermochemical conversion process provides a direct route from abundant, non-food biomass to a valuable chemical intermediate. Future work in this domain will need to optimize liquefaction conditions to maximize the yield and purity of 1,1-CHDM and develop efficient separation and purification technologies.

| Bio-based Source | Conversion Technology | Status | Research Focus |

| Lignocellulosic Biomass | Microwave-assisted Liquefaction | Research Phase | Yield optimization, selective production, separation techniques |

| Macroalgae | Metabolite Extraction | Identification Phase | Cultivation, extraction efficiency, economic feasibility |

On the other end of the product lifecycle, research must address the recyclability of polymers containing 1,1-CHDM. Polyesters and polyurethanes, the primary polymer families for this diol, are targets for advanced chemical recycling. Future studies should investigate the depolymerization of 1,1-CHDM-based polymers via processes like glycolysis, methanolysis, or hydrolysis to recover the monomer for repolymerization rsc.orgrsc.orgnih.govnrel.gov. Designing polymers with chemical recyclability in mind from the outset will be key to establishing a circular economy for these materials nih.gov.

Collaborative Research Initiatives in Cyclohexanedimethanol Science

The advancement of a specialty chemical like this compound from a niche molecule to a widely used building block requires a concerted effort across the scientific community. Collaborative research initiatives between academia and industry are essential to bridge the gap between fundamental discovery and commercial application nih.govnih.gov.

Future progress will likely be accelerated by forming partnerships and consortia focused on:

Fundamental Polymer Science: Academic institutions can lead the exploration of structure-property relationships in novel polymers derived from 1,1-CHDM, providing the foundational knowledge for new applications.

Process Development and Scale-Up: Industrial partners can leverage their expertise in chemical engineering and process optimization to translate promising laboratory-scale syntheses (both chemical and bio-based) into economically viable industrial processes.

Application Testing and Validation: Joint ventures between material scientists and end-users in sectors like coatings, adhesives, and composites can accelerate the validation and adoption of 1,1-CHDM-based materials in high-value markets.

Such collaborations are crucial for overcoming the technical and economic hurdles associated with developing new materials and ensuring that research efforts are aligned with market needs and sustainability goals acs.orgtri-iso.com.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-cyclohexanedimethanol, and how do reaction conditions influence isomer ratios?

- Methodological Answer : The synthesis of 1,1-CHDM typically involves catalytic hydrogenation of dimethyl cyclohexanedicarboxylate derivatives. For example, this compound can react with acetylene in an aprotic polar solvent to produce novel vinyl ether compounds like 1,1-bis[(ethenyloxy)methyl]cyclohexane . Isomer ratios (cis/trans) are influenced by reaction temperature, catalyst type (e.g., PtO₂ or Pd/C), and solvent polarity. Industrial processes often yield ~70% trans and 30% cis isomers, but ratios can be adjusted via selective crystallization or distillation .

| Isomer Ratio Control | Conditions | Typical Ratio (trans:cis) |

|---|---|---|

| Standard Hydrogenation | 100°C, PtO₂ | 70:30 |

| Low-Temperature Process | 50°C, Pd/C | 60:40 |

Q. How can researchers characterize the cis/trans isomer composition of 1,1-CHDM in experimental settings?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for isomer quantification. Nuclear magnetic resonance (NMR), particularly ¹³C NMR, distinguishes cis/trans configurations by analyzing hydroxyl group coupling patterns. For example, GC analysis of UNOXOL™ Diol (a 1,3/1,4-CHDM mixture) resolves isomers using a DB-5 column with flame ionization detection . Differential scanning calorimetry (DSC) can also identify isomer-specific melting points (e.g., trans-CHDM melts at ~70°C, cis at ~50°C) .

Q. What safety protocols are critical when handling 1,1-CHDM in laboratory settings?

- Methodological Answer : Toxicity studies indicate moderate acute toxicity (oral LD₅₀ in rats: 3200 mg/kg). Researchers should use fume hoods to minimize inhalation of dust/volatiles and wear nitrile gloves to prevent dermal exposure. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste. Chronic exposure risks necessitate regular air monitoring and adherence to REACH guidelines .

Advanced Research Questions

Q. How does the isomer ratio of 1,1-CHDM affect the mechanical properties of UV-cured polymers, and what experimental approaches quantify these effects?

- Methodological Answer : Trans isomers enhance rigidity due to their linear conformation, while cis isomers improve flexibility. In UV-cured diacrylate monomers, increasing trans-1,1-CHDM content raises glass transition temperature (Tg) by ~15°C and tensile strength by 20%. Methods:

-

Dynamic Mechanical Analysis (DMA) : Measures storage modulus (E') and Tg.

-

Tensile Testing : ASTM D638 for stress-strain curves.

-

FTIR Spectroscopy : Tracks crosslinking density via C=O bond conversion .

Isomer Ratio Tg (°C) Tensile Strength (MPa) 70% trans 85 45 50% trans 70 35

Q. What strategies resolve contradictions in toxicity data for 1,1-CHDM in biomedical applications?

- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 500–2000 µg/mL) arise from differences in cell lines (e.g., HepG2 vs. HEK293) and exposure durations. Researchers should:

- Use standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Conduct comparative in vitro/in vivo studies with controls (e.g., polyethylene glycol).

- Apply computational models (QSAR) to predict metabolite interactions .

Q. How can enzymatic methods improve the sustainability of 1,1-CHDM synthesis?

- Methodological Answer : Engineered alcohol oxidases (AOX) enable greener synthesis by oxidizing 1,4-cyclohexanedimethanol precursors under mild conditions (pH 7, 30°C). For example, E. coli-expressed AOX achieves 85% yield with 99% enantiomeric purity. Key steps:

- Biocatalyst Optimization : Directed evolution for thermal stability.

- Reaction Engineering : Fed-batch systems with NAD⁺ cofactor recycling.

- Analytical Validation : HPLC with chiral columns to confirm purity .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability for 1,1-CHDM-based polyesters?

- Methodological Answer : Discrepancies stem from polymer backbone composition (e.g., terephthalate vs. isophthalate) and testing protocols. To reconcile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.